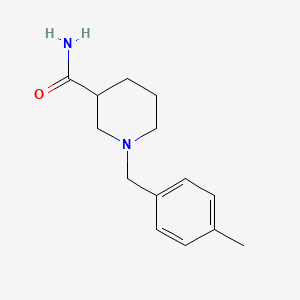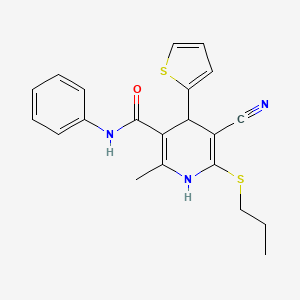![molecular formula C19H34N2O B4962878 3-[1-(3-cyclopentylpropyl)-4-piperidinyl]-N-cyclopropylpropanamide](/img/structure/B4962878.png)
3-[1-(3-cyclopentylpropyl)-4-piperidinyl]-N-cyclopropylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(3-cyclopentylpropyl)-4-piperidinyl]-N-cyclopropylpropanamide, also known as CPP-115, is a compound that has been of great interest in the scientific community due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an important neurotransmitter that is involved in the regulation of anxiety, sleep, and muscle tone.
Mechanism of Action
3-[1-(3-cyclopentylpropyl)-4-piperidinyl]-N-cyclopropylpropanamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can have various effects on brain function.
Biochemical and Physiological Effects:
The increase in GABA levels in the brain caused by this compound can have various effects on brain function. GABA is an inhibitory neurotransmitter, which means that it can reduce the activity of neurons in the brain. This can result in a reduction in anxiety, as well as a reduction in seizures and convulsions. This compound has also been shown to have analgesic effects, which may be due to its ability to reduce the activity of pain pathways in the brain.
Advantages and Limitations for Lab Experiments
3-[1-(3-cyclopentylpropyl)-4-piperidinyl]-N-cyclopropylpropanamide has several advantages for lab experiments. It is a potent and selective inhibitor of GABA transaminase, which means that it can be used to study the effects of increased GABA levels in the brain. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to administer in experiments.
Future Directions
There are several future directions for research on 3-[1-(3-cyclopentylpropyl)-4-piperidinyl]-N-cyclopropylpropanamide. One area of interest is the potential use of this compound in the treatment of cocaine addiction. Further studies are needed to determine the optimal dose and administration schedule for this application. Another area of interest is the potential use of this compound in the treatment of epilepsy and other seizure disorders. Further studies are needed to determine the safety and efficacy of this compound for this application. Additionally, research on the biochemical and physiological effects of this compound may lead to the development of new drugs that target the GABA system in the brain.
Synthesis Methods
3-[1-(3-cyclopentylpropyl)-4-piperidinyl]-N-cyclopropylpropanamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The synthesis method has been described in detail in various scientific publications. One of the most common methods involves the reaction of cyclopentylmagnesium bromide with 1-bromo-3-chloropropane, followed by the reaction of the resulting compound with piperidine. The final step involves the reaction of the intermediate compound with cyclopropylamine.
Scientific Research Applications
3-[1-(3-cyclopentylpropyl)-4-piperidinyl]-N-cyclopropylpropanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. It has also been investigated for its potential use in the treatment of cocaine addiction, as it has been shown to reduce cocaine self-administration in rats.
properties
IUPAC Name |
3-[1-(3-cyclopentylpropyl)piperidin-4-yl]-N-cyclopropylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N2O/c22-19(20-18-8-9-18)10-7-17-11-14-21(15-12-17)13-3-6-16-4-1-2-5-16/h16-18H,1-15H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQYITFZUGDCCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCCN2CCC(CC2)CCC(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-isopropyl-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4962798.png)
![2-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)benzoic acid](/img/structure/B4962808.png)

![(2-methoxycyclohexyl)[3-(methylthio)phenyl]amine](/img/structure/B4962843.png)
![3-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B4962850.png)
![{1-[2-(allyloxy)benzyl]-3-piperidinyl}methanol](/img/structure/B4962853.png)
![N-{[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4962858.png)
![N~1~-(2-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4962861.png)

![4-[1-cyano-2-(2-propoxy-1-naphthyl)vinyl]benzonitrile](/img/structure/B4962868.png)

![4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine](/img/structure/B4962879.png)
![N-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4962890.png)
